molecular formula C26H34N2O5S B4048971 ethyl 1-[N-benzyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxylate

ethyl 1-[N-benzyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxylate

Cat. No.: B4048971
M. Wt: 486.6 g/mol
InChI Key: APPCZWDQNVDFCF-UHFFFAOYSA-N
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Description

Ethyl 1-[N-benzyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C26H34N2O5S and its molecular weight is 486.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 486.21884336 g/mol and the complexity rating of the compound is 770. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Study

In a study by Khalid et al. (2016), researchers synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which share a similar structural motif with ethyl 1-[N-benzyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxylate. These compounds were synthesized through a series of steps starting from benzenesulfonyl chloride and ethyl isonipecotate, leading to ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate. This work illustrates the potential of such compounds in antibacterial applications, showing moderate to significant activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Catalytic Arylation of Aldehydes

Fontes et al. (2004) reported the use of 2-piperidino-1,2,2-triphenylethanol as a catalyst for the ligand-catalyzed arylation of aldehydes. This study is relevant due to the use of piperidine derivatives as catalysts, highlighting the versatility of piperidine compounds in synthetic organic chemistry. The research demonstrates high enantioselectivity in the arylation process, which could be beneficial for the synthesis of chiral pharmaceuticals and materials (Fontes et al., 2004).

Glycosyl Triflate Formation

Crich and Smith (2001) described a potent combination of shelf-stable reagents for converting thioglycosides to glycosyl triflates, utilizing 1-benzenesulfinyl piperidine. This method is significant for the formation of diverse glycosidic linkages, demonstrating the critical role of piperidine derivatives in facilitating complex glycosylation reactions. Such methodologies are crucial for the synthesis of complex carbohydrates and glycoconjugates with applications in medicinal chemistry and drug discovery (Crich and Smith, 2001).

Anti-Acetylcholinesterase Activity

Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated their anti-acetylcholinesterase (anti-AChE) activity. The study found that specific substitutions led to a substantial increase in activity, highlighting the potential of piperidine derivatives in developing therapeutics for neurodegenerative diseases such as Alzheimer's (Sugimoto et al., 1990).

Properties

IUPAC Name

ethyl 1-[2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O5S/c1-5-33-26(30)23-11-13-27(14-12-23)24(29)18-28(17-22-9-7-6-8-10-22)34(31,32)25-20(3)15-19(2)16-21(25)4/h6-10,15-16,23H,5,11-14,17-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPCZWDQNVDFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-[N-benzyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxylate
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ethyl 1-[N-benzyl-N-(mesitylsulfonyl)glycyl]-4-piperidinecarboxylate

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